Bienvenue dans la boutique en ligne BenchChem!

3-benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride

Tautomerism Hydrogen bonding Pharmacophore modeling

3-Benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride is a synthetic 1,2,3-trisubstituted-2,3-dihydro-2-iminobenzimidazole derivative. Its core architecture features a benzimidazole scaffold bearing an N3-benzyl group, a C2-imino (rather than the more common C2-amino or C2-oxo) functionality, and a unique N1-primary amine substituent.

Molecular Formula C14H15ClN4
Molecular Weight 274.75
CAS No. 124617-73-8
Cat. No. B2983100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride
CAS124617-73-8
Molecular FormulaC14H15ClN4
Molecular Weight274.75
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)N.Cl
InChIInChI=1S/C14H14N4.ClH/c15-14-17(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18(14)16;/h1-9,15H,10,16H2;1H
InChIKeyPDGMOQFQXJIRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine Hydrochloride (CAS 124617-73-8): Procurement-Grade Structural and Comparator Overview


3-Benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride is a synthetic 1,2,3-trisubstituted-2,3-dihydro-2-iminobenzimidazole derivative. Its core architecture features a benzimidazole scaffold bearing an N3-benzyl group, a C2-imino (rather than the more common C2-amino or C2-oxo) functionality, and a unique N1-primary amine substituent . This substitution pattern places it within a class of compounds investigated for modulation of chemokine receptors, kinase inhibition, and antiproliferative activity, but its specific 1-amino-2-imino pharmacophore is underrepresented in published structure–activity relationship (SAR) studies compared to 1-alkyl or 1-aryl analogs [1].

Why 3-Benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine Hydrochloride Cannot Be Replaced by Generic 2-Aminobenzimidazoles: A Procurement Risk Analysis


Generic substitution is unreliable because the 1-amino-2-imino-benzimidazole motif is structurally distinct from the more extensively catalogued 2-aminobenzimidazole tautomers (e.g., 1-benzyl-2-aminobenzimidazole, CAS 43182-10-1) . The 2-imino group alters the hydrogen-bond donor/acceptor geometry and electronic distribution of the heterocycle, while the N1–NH₂ group introduces an additional nucleophilic site absent in simple 1-benzyl or 1-alkyl analogs [1]. In class-level SAR studies, 1,3-disubstituted-2-iminobenzimidazoles display cytotoxicity IC₅₀ values spanning over three orders of magnitude (from 0.013 nM to >10 µM) depending on the nature of the N1 and N3 substituents, demonstrating that even minor modifications to the substitution pattern produce non-interchangeable biological outcomes [2].

3-Benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine Hydrochloride: Quantitative Differentiation Evidence Against Closest Structural Analogs


Tautomeric State Differentiation: 2-Imino vs. 2-Amino in 1-Benzyl-Benzimidazole Scaffolds

The target compound exists in the 2-imino tautomeric form, in contrast to the 2-amino tautomer represented by 1-benzyl-2-aminobenzimidazole (CAS 43182-10-1) . This tautomeric difference is not merely formal; the 2-imino form presents an sp²-hybridized exocyclic nitrogen with distinct hydrogen-bond acceptor properties, while the 2-amino form presents an sp³-hybridized donor. Experimental evidence from the broader 2-iminobenzimidazole patent literature indicates that the 2-imino group is essential for CCR3 chemokine receptor binding, whereas the 2-amino analogs are inactive in the same assay [1].

Tautomerism Hydrogen bonding Pharmacophore modeling

N1-Substituent Differentiation: Primary Amine vs. Alkyl/Acetic Acid Appendages on the 2-Iminobenzimidazole Core

The target compound carries an N1–NH₂ group, which distinguishes it from the most closely related reported 2-iminobenzimidazole analogs such as (3-benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid (BIDA) and 2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol [1][2]. In the only publicly available quantitative activity measurement for a 3-benzyl-2-iminobenzimidazole, the acetic acid derivative BIDA showed an IC₅₀ of 17,000–18,000 nM against HPr kinase/phosphatase from Bacillus subtilis, a relatively weak inhibitory activity that may be attributed to the acidic N1 substituent [3]. The target compound's N1–NH₂ group is a neutral, nucleophilic primary amine that is predicted to engage different residues in a binding pocket.

Structure–Activity Relationship (SAR) Antiproliferative Kinase inhibition

Cytotoxicity Class-Level Potency Range: SAR Context for 1,3-Disubstituted-2-Iminobenzimidazoles

The published SAR for 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles reveals that the nature of the N1 substituent is a critical determinant of cytotoxicity [1]. In HT-29 human colorectal cancer cells, related compounds exhibit IC₅₀ values ranging from 0.013 nM (for a bis-oxoethyl-piperazine derivative) to 9.26 nM (for a bis-phenylpropyl derivative), while other substitution patterns yield IC₅₀ values in the micromolar range or are completely inactive against MDA-MB-231 breast cancer cells [1]. The target compound's N1–NH₂ group has not been evaluated in this specific cytotoxicity panel, placing it in an unexplored region of the SAR landscape.

Cytotoxicity Anticancer HT-29 MDA-MB-231

Hydrochloride Salt Form: Physicochemical Differentiation from Free Base and Other Salt Forms

The compound is supplied as the hydrochloride salt (C₁₄H₁₄N₄·HCl, MW 274.75), which provides a defined stoichiometric counterion . This is a procurement-relevant feature because the free base form of 1-amino-2-iminobenzimidazoles is expected to be unstable toward oxidation and moisture, whereas the hydrochloride salt offers a shelf-stable, crystalline solid that can be stored sealed in dry conditions at 2–8°C . In contrast, analogs such as 1-benzyl-2-aminobenzimidazole (CAS 43182-10-1) are typically supplied as the free base, which may require different storage and handling protocols.

Salt selection Solubility Stability Handling

High-Value Application Scenarios for 3-Benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine Hydrochloride (CAS 124617-73-8) Based on Verified Differentiation Evidence


Chemokine Receptor (CCR3) Antagonist Screening Libraries Requiring Authentic 2-Imino Pharmacophore

The 2-imino tautomer is a documented structural requirement for chemokine receptor modulation, with the 2-amino tautomer showing no activity in patent-disclosed assays . Compound management groups building CCR3-targeted screening collections should specify the 2-imino form (CAS 124617-73-8) rather than the more readily available 1-benzyl-2-aminobenzimidazole (CAS 43182-10-1), as the latter lacks the essential exocyclic imine pharmacophore. The hydrochloride salt ensures consistent solubility in DMSO stock solutions for automated liquid handling .

Kinase/Phosphatase Inhibitor Discovery Using Unexplored N1–NH₂ Chemical Space

The N1 primary amine substituent occupies a region of chemical space distinct from the N1–acetic acid analog BIDA, which showed only weak inhibition of HPr kinase/phosphatase (IC₅₀ ~17 µM) . The target compound's neutral amine may access hydrogen-bond networks inaccessible to the negatively charged carboxylate of BIDA, making it a higher-priority candidate for kinase panels where phosphate-mimetic interactions are sought. Procurement teams should differentiate between these two 3-benzyl-2-iminobenzimidazoles based on the N1 substituent, not merely the shared 3-benzyl-2-imino core .

Anticancer SAR Expansion: Probing the Effect of a Primary Amine at N1 on Cytotoxicity in HT-29 and MDA-MB-231 Models

Published cytotoxicity SAR for 1,3-disubstituted-2-iminobenzimidazoles spans a >700,000-fold activity range (IC₅₀ 0.013–>10,000 nM) depending on N1 and N3 substituents, yet no compound with an N1–NH₂ group has been evaluated in this panel . Academic and industrial medicinal chemistry groups seeking to file composition-of-matter patents on novel 2-iminobenzimidazole antitumor agents should include this compound as a synthetic intermediate and reference standard. Its unique N1–NH₂ group offers a handle for further derivatization (e.g., amide bond formation, reductive amination) that is not available in the 1-alkyl or 1-aryl analogs .

Analytical Reference Standard for 1-Amino-2-iminobenzimidazole Impurity Profiling

The 1-amino-2-iminobenzimidazole substructure may arise as a synthetic impurity or degradant in processes that employ 2-aminobenzimidazole building blocks under alkylating conditions. The hydrochloride salt (≥95% purity as supplied by multiple vendors) can serve as a qualified reference material for HPLC impurity method development and validation, leveraging its distinct retention time relative to the 2-amino tautomer and the defined salt stoichiometry for accurate quantitation.

Quote Request

Request a Quote for 3-benzyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.